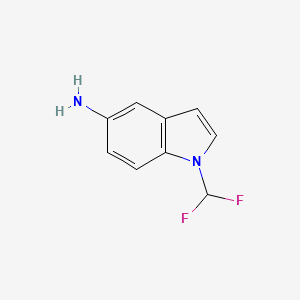

1-(difluoromethyl)-1H-indol-5-amine

Descripción general

Descripción

1-(difluoromethyl)-1H-indol-5-amine is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. The presence of the difluoromethyl group in this compound makes it particularly interesting for various chemical and pharmaceutical applications due to its unique properties, such as increased metabolic stability and lipophilicity.

Mecanismo De Acción

Target of Action

Compounds with a difluoromethyl group, such as 1-(difluoromethyl)-1h-indol-5-amine, are known to be chemically inert and lipophilic, which helps pharmaceuticals and agrochemicals reach their intended targets and prevents them from being metabolized too quickly .

Mode of Action

It is known that the difluoromethyl group can form a dimeric complex similar to the hydrogen-bonded dimer of 2-nitrophenol . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function or structure .

Biochemical Pathways

The difluoromethyl group is known to be involved in various biological processes, including the inhibition of ornithine decarboxylase, an enzyme involved in polyamine synthesis . This suggests that the compound might affect pathways related to cell proliferation and growth .

Pharmacokinetics

Compounds with a difluoromethyl group are known to be chemically inert, which might influence their bioavailability and metabolic stability .

Result of Action

The difluoromethyl group is known to exert cytostatic effects on mammalian cells and tissues . This suggests that the compound might inhibit cell proliferation and growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability might be affected by factors such as temperature, pH, and the presence of other chemicals . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-1H-indol-5-amine typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the difluoromethylation of indole derivatives using difluoromethylating agents. For example, the reaction of indole with difluoromethyl sulfone in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the indole core. The use of novel non-ozone depleting difluorocarbene reagents has also been explored to achieve efficient and environmentally friendly production .

Análisis De Reacciones Químicas

Types of Reactions

1-(difluoromethyl)-1H-indol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethylated indole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include difluoromethylated indole derivatives, which can have various functional groups attached to the indole ring, enhancing their chemical and biological properties .

Aplicaciones Científicas De Investigación

1-(difluoromethyl)-1H-indol-5-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its enhanced metabolic stability and lipophilicity.

Industry: Utilized in the development of new materials and agrochemicals.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(trifluoromethyl)-1H-indol-5-amine

- 1-(chloromethyl)-1H-indol-5-amine

- 1-(bromomethyl)-1H-indol-5-amine

Uniqueness

1-(difluoromethyl)-1H-indol-5-amine is unique due to the presence of the difluoromethyl group, which imparts distinct properties such as increased metabolic stability and lipophilicity compared to its analogs. This makes it particularly valuable in pharmaceutical and industrial applications where these properties are desirable .

Actividad Biológica

1-(Difluoromethyl)-1H-indol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an indole core, which is known for its significant role in various biological processes. The difluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Formula: C9H8F2N2

Molecular Weight: 184.17 g/mol

IUPAC Name: this compound

The mechanism of action for this compound primarily involves interactions with specific proteins and enzymes. For instance, it has been shown to inhibit certain kinases and modulate signaling pathways crucial for cell proliferation and survival.

Key Mechanisms:

- Inhibition of Protein Kinases: The compound has been identified as a potent inhibitor of kinases involved in cancer progression, such as STAT3, which plays a pivotal role in cell growth and apoptosis.

- Tubulin Polymerization Inhibition: Similar to other indole derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent:

| Activity Type | IC50 Value (µM) | Target |

|---|---|---|

| Tubulin Inhibition | 5.0 | Huh7 Hepatocellular Carcinoma |

| STAT3 Inhibition | 7.0 | STAT3 Protein |

Case Study: In vitro studies demonstrated that this compound induces G2/M phase cell cycle arrest in Huh7 cells, leading to significant apoptotic cell death. Molecular docking studies suggest that it binds effectively to the colchicine site on tubulin .

Anti-inflammatory Effects

Indole derivatives, including this compound, have shown anti-inflammatory properties. These effects are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways.

Structure-Activity Relationship (SAR)

The SAR for this compound indicates that modifications to the indole structure can significantly impact its biological activity. The presence of the difluoromethyl group is crucial for enhancing potency against various targets.

Notable Findings:

- Substituent Effects: Variations in substituents on the indole ring can lead to different levels of activity against cancer cell lines.

- Lipophilicity: The difluoromethyl group increases lipophilicity, potentially improving membrane permeability and bioavailability.

Propiedades

IUPAC Name |

1-(difluoromethyl)indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2/c10-9(11)13-4-3-6-5-7(12)1-2-8(6)13/h1-5,9H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRDMFDHRBOAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2C(F)F)C=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864828-30-7 | |

| Record name | 1-(difluoromethyl)-1H-indol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.